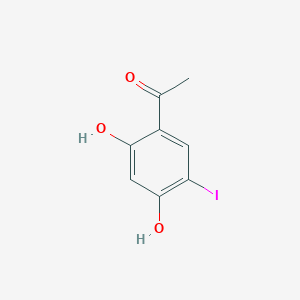
Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)-, also known as 1-(2,4-Dihydroxy-5-iodophenyl)ethanone, is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . This compound is characterized by the presence of iodine and hydroxyl groups attached to a phenyl ring, making it a unique derivative of acetophenone.
Preparation Methods
The synthesis of Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- typically involves the iodination of 2,4-dihydroxyacetophenone. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The process can be summarized as follows:
Starting Material: 2,4-Dihydroxyacetophenone.
Reagents: Iodine (I2), oxidizing agent (e.g., H2O2 or NaOCl).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration, followed by recrystallization to obtain pure Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)-.
Chemical Reactions Analysis
Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- can be compared with other similar compounds such as:
2,4-Dihydroxyacetophenone: Lacks the iodine atom, making it less reactive in halogen bonding.
4-Iodoacetophenone: Lacks the hydroxyl groups, reducing its ability to participate in hydrogen bonding and redox reactions.
2,4-Dihydroxy-5-methylacetophenone: Contains a methyl group instead of iodine, altering its chemical reactivity and biological activity.
The presence of both hydroxyl and iodine groups in Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-(2,4-dihydroxy-5-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOOFZJDDXMTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450193 |
Source


|
| Record name | Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62069-33-4 |
Source


|
| Record name | Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














